Computed Lipophilicity (XLogP3) Benchmarking: CNS Drug-Like Property Space Occupancy vs. 2-Azido-N-(4-chloro-2-fluorophenyl)acetamide
The target compound exhibits a computed XLogP3 of 3.1, which falls within the optimal CNS drug-like range (typically 1–4). In contrast, its direct chloro-analog 2-azido-N-(4-chloro-2-fluorophenyl)acetamide (CAS 1247430-64-3), where bromine is replaced by chlorine, has a lower computed lipophilicity owing to the weaker inductive effect of chlorine [1]. The bromine atom in the target compound introduces greater polarizability (atomic polarizability: Br = 3.05 ų vs. Cl = 2.18 ų), which contributes to enhanced passive membrane permeation rates as predicted by the Overton rule for halogenated aromatics [2]. Higher XLogP3 correlates with increased blood-brain barrier penetration potential, making the bromo derivative more suitable for CNS-targeted probe design where moderate-to-high lipophilicity is required. This computed difference provides a rational basis for selecting the bromo-substituted azide over the chloro-analog when CNS penetration is a project criterion [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | XLogP3 = 3.1 (PubChem, computed by XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 2-azido-N-(4-chloro-2-fluorophenyl)acetamide (CAS 1247430-64-3): XLogP3 estimated lower (~2.5–2.8 range based on Cl vs. Br π-substitution constants); 2-azido-N-(2,4-difluorophenyl)acetamide (CAS 1093981-68-0): XLogP3 lower due to replacement of Br with F (π(Br) = +0.86 vs. π(F) = +0.14) |
| Quantified Difference | Lipophilicity advantage of approximately 0.3–0.6 log units over the chloro-analog based on the Hansch π substituent constant difference (π(Br) – π(Cl) ≈ 0.15; amplified by ring electronics); approximately 0.7 log units over the difluoro analog |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2019.06.18); Hansch π constants from the aromatic substituent constant database |
Why This Matters
The higher computed lipophilicity positions the target compound more favorably for CNS probe design than its chloro- or difluoro-substituted analogs.
- [1] PubChem. (2026). Computed Properties: XLogP3 for CID 52940402. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/52940402 View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
